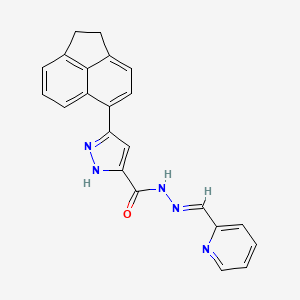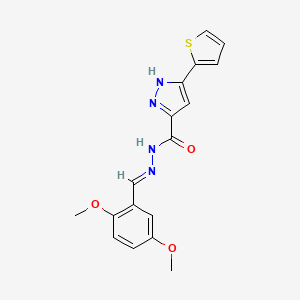
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H17N5O and its molecular weight is 367.412. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research has been conducted on the synthesis, characterization, and application of pyrazole-based ligands and their complexes. For example, Das et al. (2015) reported on the synthesis and characterization of rare μ-di-σ pyrazole-based bridging keto carbonyl complexes derived from Cd(II) salts. These complexes were structurally and spectroscopically characterized, highlighting their potential in coordination chemistry and material science (Das et al., 2015).
Magnetic Properties and Coordination Chemistry
Konar et al. (2013) described the synthesis of a pentanuclear Mn(II) homoleptic cluster complex exhibiting intramolecular antiferromagnetic interaction. The study showcases the coordination chemistry and magnetic properties of pyrazole-based ligands, contributing to the field of molecular magnetism (Konar et al., 2013).
Heterocyclic Derivatives Synthesis
Aly et al. (2019) explored the reactivity of carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines to synthesize new heterocyclic derivatives. These compounds have been studied for their potential applications in pharmaceuticals and materials science (Aly et al., 2019).
Molecular Docking and Antimicrobial Activity
Karrouchi et al. (2021) conducted a study on the synthesis, molecular docking, and in vitro screening of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. Their research highlighted the compound's potential as an anti-diabetic agent through molecular docking studies (Karrouchi et al., 2021).
Fluorescence Sensing
Wei et al. (2022) developed a fluorescence probe based on a pyrazole derivative for detecting Al3+ and Fe3+. This research demonstrates the application of pyrazole derivatives in environmental monitoring and bioimaging (Wei et al., 2022).
Antioxidant Activity
Zaki et al. (2017) synthesized derivatives of selenolo[2,3-b]pyridine and evaluated their antioxidant activity. Such compounds have potential applications in the development of new antioxidant agents (Zaki et al., 2017).
properties
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(27-24-13-16-5-1-2-11-23-16)20-12-19(25-26-20)17-10-9-15-8-7-14-4-3-6-18(17)21(14)15/h1-6,9-13H,7-8H2,(H,25,26)(H,27,28)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJSTSLSDSCEOL-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2763804.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2763807.png)
![N-(2,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763809.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2763810.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)


![N~1~-(3-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2763821.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)